molecular formula C16H20BrClN2O3 B4406529 2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride

2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride

Cat. No. B4406529
M. Wt: 403.7 g/mol
InChI Key: QYBBHYTWFFPWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been found to have promising results in the treatment of various neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognitive function. By antagonizing this receptor, this compound has been found to modulate the activity of these pathways, leading to potential therapeutic benefits in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonism of the dopamine D3 receptor. Studies have shown that this compound can modulate the activity of the mesolimbic and mesocortical pathways, leading to changes in reward processing, motivation, and cognitive function. Additionally, this compound has been found to have potential anti-inflammatory and neuroprotective effects in preclinical studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride in lab experiments are primarily related to its high affinity and selectivity for the dopamine D3 receptor. This allows for more precise modulation of the mesolimbic and mesocortical pathways, leading to more reliable and reproducible results. However, the limitations of using this compound in lab experiments are primarily related to its potential toxicity and side effects, which can impact the validity of the results.

Future Directions

There are several future directions for the research and development of 2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride. One potential direction is the development of more selective and potent compounds that can modulate the dopamine D3 receptor with fewer side effects. Additionally, further studies are needed to investigate the potential therapeutic benefits of this compound in various neuropsychiatric disorders, as well as its potential anti-inflammatory and neuroprotective effects. Finally, more research is needed to understand the long-term effects and safety profile of this compound, particularly with regards to its potential toxicity and side effects.

Scientific Research Applications

The scientific research application of 2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride is primarily focused on its potential therapeutic applications in neuropsychiatric disorders. Studies have shown that this compound has a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease.

properties

IUPAC Name

2-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3.ClH/c1-21-15-8-13(10-19-5-6-20)7-14(17)16(15)22-11-12-3-2-4-18-9-12;/h2-4,7-9,19-20H,5-6,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBBHYTWFFPWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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